molecular formula C12H16N2O4 B13045009 Tert-butyl (5-formyl-3-methoxypyridin-2-YL)carbamate

Tert-butyl (5-formyl-3-methoxypyridin-2-YL)carbamate

Cat. No.: B13045009
M. Wt: 252.27 g/mol
InChI Key: LLHJENSKNWUZIP-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-carboxy-3-methoxypyridin-2-ylcarbamate

    Reduction: 5-hydroxymethyl-3-methoxypyridin-2-ylcarbamate

    Substitution: Various substituted pyridinylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-(5-formyl-3-methoxypyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-10-9(17-4)5-8(7-15)6-13-10/h5-7H,1-4H3,(H,13,14,16)

InChI Key

LLHJENSKNWUZIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C=O)OC

Origin of Product

United States

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